molecular formula C17H26N2OS B4114528 N-[4-(butan-2-yl)phenyl]-2,6-dimethylmorpholine-4-carbothioamide

N-[4-(butan-2-yl)phenyl]-2,6-dimethylmorpholine-4-carbothioamide

Cat. No.: B4114528
M. Wt: 306.5 g/mol
InChI Key: SBAVNJRBLYVRCF-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-2,6-dimethylmorpholine-4-carbothioamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a morpholine ring, a butylphenyl group, and a carbothioamide functional group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butan-2-yl)phenyl]-2,6-dimethylmorpholine-4-carbothioamide typically involves the reaction of 4-sec-butylphenyl isocyanate with 2,6-dimethylmorpholine in the presence of a suitable solvent such as dimethylbenzene. The reaction is carried out under nitrogen protection to prevent oxidation and other side reactions . The reaction conditions are generally mild, and the yields are often high, making this method efficient for laboratory-scale synthesis.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butan-2-yl)phenyl]-2,6-dimethylmorpholine-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[4-(butan-2-yl)phenyl]-2,6-dimethylmorpholine-4-carbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-2,6-dimethylmorpholine-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbothioamide group can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. The morpholine ring may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sec-butylphenyl)acetamide
  • 4-sec-butylphenyl isocyanate
  • N-(4-sec-butylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide

Uniqueness

N-[4-(butan-2-yl)phenyl]-2,6-dimethylmorpholine-4-carbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and carbothioamide group make it particularly versatile for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2,6-dimethylmorpholine-4-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c1-5-12(2)15-6-8-16(9-7-15)18-17(21)19-10-13(3)20-14(4)11-19/h6-9,12-14H,5,10-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAVNJRBLYVRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)N2CC(OC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(butan-2-yl)phenyl]-2,6-dimethylmorpholine-4-carbothioamide
Reactant of Route 2
N-[4-(butan-2-yl)phenyl]-2,6-dimethylmorpholine-4-carbothioamide
Reactant of Route 3
N-[4-(butan-2-yl)phenyl]-2,6-dimethylmorpholine-4-carbothioamide
Reactant of Route 4
Reactant of Route 4
N-[4-(butan-2-yl)phenyl]-2,6-dimethylmorpholine-4-carbothioamide
Reactant of Route 5
N-[4-(butan-2-yl)phenyl]-2,6-dimethylmorpholine-4-carbothioamide
Reactant of Route 6
N-[4-(butan-2-yl)phenyl]-2,6-dimethylmorpholine-4-carbothioamide

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